molecular formula C13H23F2N5O B2988846 4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-57-8

4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2988846
CAS No.: 2101196-57-8
M. Wt: 303.358
InChI Key: ZSQHAURDKWLKJK-UHFFFAOYSA-N
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Description

4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide ( 2101196-57-8) is a specialized pyrazole carboxamide derivative of significant interest in chemical and pharmaceutical research. The compound features a defined molecular formula of C13H23F2N5O and a molecular weight of 303.35 g/mol . Its structure incorporates a 2,2-difluoroethyl group at the pyrazole nitrogen and a diethylamino-propyl side chain on the carboxamide, presenting researchers with a unique scaffold for structure-activity relationship (SAR) studies. Pyrazole carboxamides as a chemical class are extensively investigated for their diverse biological activities. Related compounds in this category have been identified as potent modulators of the androgen receptor, highlighting the potential of this chemotype in probing endocrine pathways and related therapeutic areas . Furthermore, structurally similar pyrazole carboxamides have demonstrated potent antifungal activity in agricultural research, with studies indicating that their mechanism of action may involve disruption of mitochondrial function, specifically targeting critical enzymes in the respiratory chain such as succinate dehydrogenase (Complex II) . This makes the core structure a valuable template for developing novel agrochemical agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key intermediate or a reference standard in medicinal chemistry programs, antifungal discovery, and biochemical probing.

Properties

IUPAC Name

4-amino-N-[3-(diethylamino)propyl]-2-(2,2-difluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F2N5O/c1-3-19(4-2)7-5-6-17-13(21)12-10(16)8-18-20(12)9-11(14)15/h8,11H,3-7,9,16H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQHAURDKWLKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=C(C=NN1CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide, with the CAS number 2101199-50-0, is a synthetic compound belonging to the pyrazole family. Its molecular formula is C13H23F2N5OC_{13}H_{23}F_{2}N_{5}O, and it has a molar mass of 303.35 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in signaling pathways. Notably, it has been shown to inhibit specific phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cell growth and survival pathways. For instance, research indicates that similar pyrazole derivatives exhibit selective inhibition of PI3Kδ, demonstrating a high selectivity ratio against other class I PI3Ks .

Anticancer Properties

Compounds within the pyrazole class have been extensively studied for their anticancer properties. In particular, derivatives like this compound have shown promise in inhibiting the growth of various cancer cell lines. Studies have indicated that certain pyrazoles can induce apoptosis in cancer cells while sparing normal cells, a desirable trait for anticancer therapies .

Other Biological Activities

Beyond anticancer effects, this compound may possess additional pharmacological properties:

  • Anti-inflammatory : Pyrazole derivatives have been reported to inhibit p38 MAP kinase, a key player in inflammatory responses .
  • Antimicrobial : Some studies suggest antimicrobial activity against specific pathogens .
  • Antiviral : Research into related compounds indicates potential antiviral effects against DNA viruses .

Table: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits p38 MAP kinase
AntimicrobialEffective against specific bacterial strains
AntiviralPotential activity against DNA viruses

Case Study: PI3K Inhibition

A significant study investigated the inhibitory effects of similar pyrazole compounds on PI3Kδ. The compound demonstrated an IC50 value of 14 nM, indicating potent inhibition with minimal off-target effects on other kinases . This specificity is crucial for developing targeted therapies with reduced side effects.

Safety and Toxicity

While pyrazoles exhibit promising biological activities, safety profiles must be assessed thoroughly. Some derivatives have shown toxicity at certain dosages, necessitating careful evaluation during preclinical studies. For instance, earlier studies indicated that certain pyrazole compounds were too toxic for human use despite their efficacy against tumors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Substituents Molecular Formula Average Mass (g/mol) Key Features
Target Compound 1: 2,2-difluoroethyl; 4: amino; 5: 3-(diethylamino)propyl carboxamide C₁₃H₂₄F₂N₅O 304.3 Enhanced lipophilicity (logP ~1.8), fluorination reduces metabolic oxidation .
4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide 1: ethyl; 5: 3-(3-methylpyrazolyl)propyl C₁₂H₂₁N₅O 259.33 Bulky pyrazolyl substituent may hinder target binding; lower logP (~0.9).
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide 1: 2-fluoroethyl; 5: N,N-dimethyl carboxamide C₈H₁₃FN₄O 200.22 Monofluoro substitution reduces steric bulk; limited solubility (logP ~0.5).
4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide 1: ethyl; 5: 3-methoxyphenyl C₁₄H₁₇N₅O₂ 295.32 Aromatic substituent enhances π-π stacking but increases molecular rigidity.

Functional and Pharmacological Insights

  • Fluorination Effects: The target’s 2,2-difluoroethyl group increases metabolic stability compared to ethyl or monofluoroethyl analogs, as fluorine resists oxidative degradation . This aligns with trends observed in kinase inhibitors and antiviral agents.
  • Carboxamide Substituents: The diethylamino propyl chain in the target improves solubility in acidic environments (e.g., pH 4–6) due to protonation of the tertiary amine, whereas analogs with aryl groups (e.g., 3-methoxyphenyl in ) exhibit pH-independent solubility but reduced membrane permeability.
  • In contrast, nitro-substituted analogs (e.g., ) display electron-withdrawing effects, which may alter reactivity or metabolic pathways.

Q & A

Q. What are the key synthetic pathways for 4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide?

The compound is synthesized via multi-step processes starting from pyrazole precursors. A common approach involves:

  • Step 1 : Condensation of a fluorinated aniline derivative (e.g., 4-fluoroaniline) with an isocyanide to form an intermediate carboximidoyl chloride .
  • Step 2 : Reaction with sodium azide to generate the pyrazole core, followed by functionalization of the diethylaminopropyl and difluoroethyl side chains via nucleophilic substitution or amide coupling .
  • Step 3 : Purification using column chromatography or recrystallization, with yields typically ranging from 40% to 65% depending on reaction optimization .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., diethylamino and difluoroethyl groups) .
  • Mass Spectrometry (ESI-MS) : Identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. Note that unusual losses (e.g., 11 u) may occur due to intramolecular rearrangements .
  • Elemental Analysis : Validates purity (>95%) and molecular formula (C14_{14}H22_{22}F2_{2}N6_{6}O) .

Advanced Research Questions

Q. How can discrepancies in mass spectrometry data for this compound be resolved?

Unusual fragmentation patterns (e.g., loss of 11 u) observed in ESI-MS/MS require:

  • Accurate Mass Measurements : High-resolution MS (HRMS) to distinguish between plausible fragment ions (e.g., [M+H–C2_2H4_4]+^+ vs. [M+H–HF]+^+) .
  • Computational Modeling : Density Functional Theory (DFT) calculations to map energetically favorable fragmentation pathways .
  • Isotopic Labeling : Use of deuterated analogs to trace hydrogen migration during fragmentation .

Q. What experimental strategies address contradictory bioactivity results in enzyme inhibition assays?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoform specificity. Mitigation strategies include:

  • Orthogonal Assays : Cross-validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Control for Solubility : Optimize DMSO concentration (<1%) or use co-solvents (e.g., cyclodextrins) to prevent aggregation .
  • Enzyme Source Standardization : Use recombinant enzymes from consistent expression systems (e.g., E. coli vs. mammalian cells) .

Q. How can synthetic yields be improved for large-scale production?

Critical parameters include:

  • Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps, reducing side-product formation .
  • Temperature Control : Maintain reactions at 60–80°C to prevent thermal decomposition of intermediates .
  • Purification Refinement : Employ preparative HPLC with C18 columns for higher resolution .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersReference
1^1H NMRδ 1.2–1.4 (t, diethylamino CH3_3)
ESI-MS/MS[M+H]+^+ at m/z 333.2; loss of 11 u
Elemental AnalysisC: 50.3%, H: 6.6%, N: 25.1% (theoretical)

Q. Table 2. Comparison of Bioactivity Assay Conditions

Assay TypeEnzyme SourceIC50_{50} (nM)Reference
FluorescenceRecombinant (E. coli)12.5 ± 1.8
Radioligand BindingHuman liver microsomes28.3 ± 3.2

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